Lfksrwrszvclfj-cpwyhzlmsa-
Description
The compound “Lfksrwrszvclfj-cpwyhzlmsa-” (hereafter referred to by its CAS No. 1046861-20-4 for clarity) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Key properties include:
- Solubility: 0.24 mg/mL in water, classified as "soluble."
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
- Synthetic accessibility score: 2.07, reflecting straightforward synthesis using Pd catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) in THF/water at 75°C .
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1R,2S,5R,8R,9S)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9+,11+,14+,15+/m0/s1 |
InChI Key |
LFKSRWRSZVCLFJ-CPWYHZLMSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)[C@@]23[C@@H]1CC[C@@]2(C=C([C@H]3C)C(=O)O)C |
Canonical SMILES |
CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |
Synonyms |
subergorgic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Boronic Acid Derivatives (CAS 1046861-20-4 and (3-Bromo-5-chlorophenyl)boronic acid):
- Both exhibit high BBB permeability and moderate lipophilicity, making them suitable for CNS drug development. However, CAS 1046861-20-4 has slightly higher solubility (0.24 vs. 0.18 mg/mL) due to optimized halogen positioning .
- Similarity score: 0.87 (indicating near-identical reactivity in cross-coupling reactions) .
Carboxylic Acid Derivative (CAS 1761-61-1):
- Replacing the boronic acid group with a carboxylic acid reduces BBB permeability but increases solubility (0.69 mg/mL). Its synthesis uses eco-friendly A-FGO catalysts, contrasting with Pd-dependent methods for boronic acids .
Azabicyclo Compound (CAS 6760-99-2):
- A nitrogen-containing bicyclic structure with high solubility (6.63 mg/mL) and trifluoromethyl groups enhances metabolic stability. However, its synthetic accessibility score (3.5) is higher than boronic acids, reflecting complex cyclization steps .
Bioactivity and Pharmacological Profiles
Table 2 highlights critical differences in bioactivity:
| Parameter | CAS 1046861-20-4 | CAS 1761-61-1 | CAS 6760-99-2 |
|---|---|---|---|
| CYP Inhibition | No | No | Yes (CYP2D6) |
| P-gp Substrate | No | No | Yes |
| Leadlikeness | 1.0 | 0.5 | 0.8 |
| PAINS Alerts | 0 | 0 | 1 (reactive nitrile) |
Key Findings:
- Its leadlikeness score (1.0) outperforms analogs, validating its utility in lead optimization .
- CAS 6760-99-2 ’s CYP2D6 inhibition and P-gp substrate activity limit its therapeutic window despite superior solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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